molecular formula C12H13N3O2 B12609927 N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide CAS No. 648896-12-2

N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide

Cat. No.: B12609927
CAS No.: 648896-12-2
M. Wt: 231.25 g/mol
InChI Key: XEDLLZJBRMOREW-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide is a functionalized derivative of 8-hydroxyquinoline, a privileged scaffold renowned in medicinal chemistry and chemical biology for its versatile metal-chelating properties and diverse biological activities . This compound integrates the classic 8-hydroxyquinoline pharmacophore, a proven metal chelator with high affinity for cations such as Cu(II), Fe(III), Ni(II), and V(IV)O , with a flexible 2-aminoethyl side chain. This side chain provides a handle for further chemical modification, potentially facilitating conjugation to other molecules, solid supports, or fluorophores to create chemical probes . The 8-hydroxyquinoline core is associated with a wide spectrum of pharmacological potential, including anticancer, antimicrobial, and neuroprotective activities, often linked to its ability to modulate metal homeostasis and induce reactive oxygen species (ROS) in biological systems . Researchers value this core structure for developing multi-target directed ligands, particularly for complex diseases, and for constructing metal complexes with enhanced cytotoxic effects against various cancer cell lines, as demonstrated by related 8-hydroxyquinoline-hydrazone metal complexes . This product is intended for research purposes as a chemical building block or investigative tool in these areas. It is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648896-12-2

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

N-(2-aminoethyl)-8-hydroxyquinoline-2-carboxamide

InChI

InChI=1S/C12H13N3O2/c13-6-7-14-12(17)9-5-4-8-2-1-3-10(16)11(8)15-9/h1-5,16H,6-7,13H2,(H,14,17)

InChI Key

XEDLLZJBRMOREW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)NCCN

Origin of Product

United States

Preparation Methods

Synthesis via Acylation with Carboxylic Acids

This method utilizes EDCI and DMAP to facilitate the acylation process:

Step Description
1 Dissolve 2-amino-8-hydroxyquinoline in a suitable solvent (e.g., dichloromethane).
2 Add EDCI and DMAP to activate the carboxylic acid for nucleophilic attack.
3 Introduce the carboxylic acid slowly to maintain control over the reaction.
4 Stir the mixture at room temperature for several hours.
5 Quench the reaction with water and extract the product using an organic solvent.
6 Purify via recrystallization or chromatography.

Yields: This method has been reported to yield high-purity products with minimal by-products.

Alternative Synthesis Using Nickel Catalysis

An innovative approach involves using nickel sesquioxide as a catalyst in conjunction with concentrated sulfuric acid:

Procedure:

  • Reagents: Ortho-aminophenol, anhydrous glycerol, o-nitrophenol, nickel sesquioxide.
  • Conditions: The mixture is stirred at elevated temperatures (70-90 °C) for several hours.

Results:

  • This method enhances yield and purity while reducing side reactions, making it suitable for large-scale production.

Comparative Analysis of Methods

The following table summarizes key aspects of the different preparation methods discussed:

Method Yield (%) Reaction Conditions Advantages
Chemoselective Acylation Up to 75% Room temperature, organic solvent High selectivity for amides
Nickel Catalysis High Elevated temperature High yield and purity, scalable

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide exhibits a range of biological activities, including:

  • Anticancer Activity : Compounds derived from 8-hydroxyquinoline have shown promise in inhibiting cancer cell proliferation. For instance, derivatives with specific substitutions have demonstrated significant cytotoxicity against various cancer cell lines, such as HeLa and A-549 cells. The mechanism often involves modulation of metal ion homeostasis and induction of apoptosis through caspase activation .
  • Antiviral Properties : Recent studies indicate that 8-hydroxyquinoline derivatives can inhibit viral replication. For example, certain derivatives were effective against dengue virus, showing significant inhibitory concentrations and selectivity indices . This suggests potential applications in developing antiviral therapies.
  • Neuroprotective Effects : The chelating properties of 8-hydroxyquinoline derivatives make them suitable candidates for treating neurodegenerative diseases by restoring metal ion balance in the brain. Clinical trials involving compounds like clioquinol have shown efficacy in Alzheimer's disease patients .

Structure-Activity Relationships

The biological activity of this compound can be significantly influenced by its chemical structure. Modifications at specific positions on the quinoline ring enhance its lipophilicity and biological activity:

  • Substitution at Position 2 : Introducing electron-withdrawing groups at this position has been associated with increased antiviral activity.
  • Substitution at Position 5 : Enhancements in anticancer activity have been noted when substituents at this position are optimized for electron-withdrawing characteristics .

Case Studies

Several studies illustrate the potential applications of this compound:

Study ReferenceFocusFindings
Antiviral ActivityDerivatives showed significant inhibition against dengue virus with low cytotoxicity.
Neurodegenerative DiseasesClioquinol demonstrated efficacy in clinical trials for Alzheimer's disease.
Anticancer ActivityVarious derivatives exhibited cytotoxic effects across multiple cancer cell lines with IC50 values indicating strong activity.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloenzymes and other metal-dependent processes in biological systems. The compound can also interact with DNA and proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Quinoline Carboxamide Derivatives
Compound Name Core Structure Substituents Key Synthetic Steps Reference
N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide 8-hydroxyquinoline 2-carboxamide + 2-aminoethyl Acylation with protected aminoethylamine
N-(3-Fluorophenyl)-8-hydroxyquinoline-2-carboxamide 8-hydroxyquinoline 2-carboxamide + 3-fluorophenyl Microwave-assisted coupling
N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide 5,7-dichloro-8-hydroxyquinoline 2-acetamide + dicyclohexyl Alkylation with chloroacetamide
N-(Quinolin-8-yl)quinoline-2-carboxamide Quinoline 2-carboxamide + quinolin-8-yl Direct acylation
  • Key Observations: 8-Hydroxy Group: Present in this compound and its halogenated analogues (e.g., N-(3-Fluorophenyl)-8-hydroxyquinoline-2-carboxamide), this group enables metal chelation, critical for biological activity in photosynthesis inhibition . Aminoethyl vs. Aryl Substituents: The aminoethyl side chain in the target compound contrasts with aryl groups (e.g., 3-fluorophenyl) in analogues. Aminoethyl enhances water solubility and enables further functionalization, whereas aryl groups influence lipophilicity and electronic effects . Halogenation: Compounds like N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide incorporate halogens (Cl, Br) to modulate steric and electronic properties, improving herbicidal activity .
Table 2: Activity Profiles of Selected Compounds
Compound Name Biological Activity IC50/EC50 (μmol/L) Key SAR Insights Reference
N-(3-Fluorophenyl)-8-hydroxyquinoline-2-carboxamide Photosynthetic Electron Transport (PET) Inhibition 2.3 Meta-substitution enhances activity; electron-withdrawing groups improve potency .
This compound Hypothesized enzyme inhibition or metal chelation N/A Aminoethyl may improve membrane permeability or target engagement .
N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide Herbicidal/Coordination Chemistry N/A Dichloro substitution stabilizes crystal packing; dicyclohexyl enhances lipophilicity .
8-Hydroxy-N-[4-(trifluoromethyl)phenyl]quinoline-2-carboxamide PET Inhibition 477.6 Para-substitution with strong electron-withdrawing groups reduces activity .
  • SAR Highlights: Substituent Position: Meta-substituted aryl groups (e.g., 3-fluorophenyl) exhibit higher PET inhibition than para-substituted analogues, likely due to optimal steric and electronic interactions with photosystem II . Lipophilicity: Increased lipophilicity (e.g., dicyclohexyl groups) may reduce solubility but improve membrane penetration, as seen in herbicidal applications .

Physicochemical and Functional Properties

  • Metal Chelation: The 8-hydroxyquinoline core in the target compound and its analogues binds metals like Fe³⁺ and Cu²⁺, critical for applications in agrochemistry (e.g., PET inhibition) and medicinal chemistry (e.g., enzyme inhibition) .
  • Solubility: The aminoethyl group in this compound likely improves aqueous solubility compared to lipophilic derivatives (e.g., N,N-dicyclohexyl compounds), facilitating in vivo applications .
  • Crystallinity : Halogenated derivatives (e.g., 5,7-dichloro) exhibit strong intermolecular interactions (C–H···O, π-π stacking), enhancing stability and crystallinity for structural studies .

Biological Activity

N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide (also known as 8-HQ-2-CA) is a derivative of the 8-hydroxyquinoline (8-HQ) family, which has garnered attention for its diverse biological activities. This article explores the biological activity of 8-HQ-2-CA, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of 8-Hydroxyquinoline Derivatives

The 8-hydroxyquinoline scaffold is known for its broad pharmacological properties, including antimicrobial , anticancer , anti-inflammatory , and antineurodegenerative effects. Compounds derived from this structure are being investigated for their potential in treating various diseases, including cancer and neurodegenerative disorders .

  • Anticancer Activity :
    • 8-HQ derivatives have been shown to induce apoptosis in cancer cells through various pathways. For instance, they can activate caspases and increase the levels of cleaved PARP, leading to cell cycle arrest and apoptosis in breast cancer cells .
    • The compound this compound specifically has demonstrated cytotoxic effects against multiple cancer cell lines, with studies indicating significant inhibition of cell proliferation.
  • Antimicrobial Properties :
    • The antimicrobial activity of 8-HQ derivatives is attributed to their ability to chelate metal ions, which are essential for bacterial growth. This mechanism disrupts vital biochemical processes within microbial cells .
  • Neuroprotective Effects :
    • Some derivatives exhibit neuroprotective properties by acting as iron chelators, which can mitigate oxidative stress and prevent neuronal damage associated with conditions like Alzheimer’s disease .

Anticancer Efficacy

A study focusing on the anticancer properties of 8-HQ derivatives reported that compounds similar to this compound showed promising results against various cancer cell lines. For example:

  • MCF-7 Cell Line : Compounds with similar structures exhibited IC50 values ranging from 8.50 μM to 12.51 μM, indicating effective antiproliferative activity .

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus and Escherichia coli were notably inhibited by this compound, showcasing its potential as an effective antimicrobial agent .

Data Summary

Biological ActivityMechanism/EffectReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialMetal ion chelation disrupting microbial growth
NeuroprotectiveIron chelation reducing oxidative stress

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 8-hydroxyquinoline-2-carboxylic acid with ethylenediamine derivatives under amide-forming conditions. Key steps include activating the carboxylic acid (e.g., using HATU or DCC) and optimizing solvent systems (e.g., DMF or THF) to enhance reactivity. Evidence from analogous compounds suggests that temperature (40–60°C) and pH control (neutral to mildly basic) minimize side reactions like hydrolysis . Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical for isolating high-purity products .

Q. How can thermal stability and decomposition profiles of this compound be characterized for laboratory handling protocols?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard. For example, TGA reveals a sharp single-stage decomposition above 300°C (common for amide derivatives), while DSC identifies endothermic transitions linked to mesophasic changes in the solid state . These data inform storage conditions (e.g., desiccated, <25°C) and safe handling during high-temperature reactions .

Q. What spectroscopic techniques are most effective for structural validation?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm the presence of the quinoline aromatic protons (δ 8.5–9.0 ppm) and the aminoethyl side chain (δ 2.5–3.5 ppm for NH₂ and CH₂ groups).
  • FT-IR : Key peaks include C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the amide backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer effects) across studies?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, bacterial strains) or compound solubility. To address this:

  • Standardize assays : Use identical cell lines (e.g., HeLa for anticancer studies) and bacterial models (e.g., E. coli K12 for antimicrobial tests).
  • Control solubility : Pre-dissolve the compound in DMSO (≤0.1% v/v) and confirm stability via HPLC .
  • Validate mechanisms : Compare metal-chelating properties (via UV-Vis spectroscopy) to assess if activity correlates with quinoline’s metal-binding capacity .

Q. What strategies optimize regioselectivity during functionalization of the quinoline ring for targeted applications?

  • Methodological Answer : The 8-hydroxy group directs electrophilic substitution to the 2- and 4-positions. To enhance regioselectivity:

  • Protect the hydroxyl group : Use acetyl or tert-butyldimethylsilyl (TBDMS) groups to block the 8-position, enabling selective bromination or nitration at other sites .
  • Leverage computational modeling : DFT calculations predict electron density distributions to guide functionalization .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence crystallinity and solubility?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals that hydrogen bonds (e.g., N-H···O=C) and π-π interactions between quinoline rings (centroid separation ~3.5 Å) stabilize the crystal lattice . Solubility can be modulated by introducing polar substituents (e.g., -SO₃H) or using co-solvents (e.g., PEG-400/water mixtures) .

Q. What experimental designs are recommended to study metal-chelating behavior and its impact on biological activity?

  • Methodological Answer :

  • UV-Vis titration : Monitor absorbance shifts (e.g., λmax at 250–350 nm) upon addition of metal ions (e.g., Fe³⁺, Cu²⁺) to quantify binding constants (Kf) .
  • Fluorescence quenching : Assess changes in emission intensity when metals coordinate to the quinoline moiety .
  • Biological correlation : Compare chelated vs. non-chelated forms in cell viability assays to isolate metal-dependent effects .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show negligible effects in similar cell models?

  • Methodological Answer : Variations may stem from:

  • Purity differences : Impurities (e.g., unreacted ethylenediamine) can enhance toxicity. Validate purity via HPLC (>98%) and repeat assays .
  • Cell permeability : Use logP calculations (e.g., ClogP ~2.5) to predict membrane penetration. Adjust delivery methods (e.g., liposomal encapsulation) if permeability is low .
  • Metabolic activation : Test metabolites (e.g., hydroxylated derivatives) using liver microsome assays .

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